

Application Notes and Protocols: Evaluation of Latamoxef Sodium against ESBL-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

For Research, Scientific, and Drug Development Professionals

Introduction

The emergence and global dissemination of extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae represent a formidable challenge in clinical therapeutics. These organisms produce enzymes that mediate resistance to most penicillins and cephalosporins, limiting treatment options. Latamoxef (Moxalactam), an oxacephem antibiotic, has demonstrated stability against many β -lactamases, including some ESBLs, making it a subject of renewed interest for treating infections caused by these multidrug-resistant pathogens.^[1]

These application notes provide detailed protocols for the in vitro evaluation of **Latamoxef sodium**'s efficacy against ESBL-producing Enterobacteriaceae, including methodologies for determining minimum inhibitory concentrations (MIC) and disk diffusion susceptibility testing.

Important Note on Clinical Breakpoints: As of the latest reviews, specific clinical breakpoints for Latamoxef (Moxalactam) for Enterobacteriaceae have been removed from the Clinical and Laboratory Standards Institute (CLSI) M100 documents.^{[2][3]} Furthermore, Latamoxef is not currently listed in the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables.^{[4][5][6]} Therefore, the results of the following protocols should be interpreted for research and investigational purposes only. The use of pharmacokinetic/pharmacodynamic

(PK/PD) derived breakpoints may be considered for a more nuanced interpretation of in vitro activity.[\[7\]](#)

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Latamoxef against various ESBL-producing Enterobacteriaceae, adapted from a 2014 study. This data highlights the potent in vitro activity of Latamoxef against a range of clinical isolates.

Organism	Number of Isolates	ESBL Genotype(s)	Latamoxef MIC ₅₀ (µg/mL)	Latamoxef MIC ₉₀ (µg/mL)	Latamoxef MIC Range (µg/mL)
Escherichia coli	134	SHV, TEM, CTX-M	0.25	1	0.06 - 8
Klebsiella pneumoniae	69	SHV, TEM, CTX-M	0.5	8	0.12 - 32
Enterobacter cloacae	11	SHV, TEM, CTX-M	4	64	0.25 - 128
Proteus mirabilis	10	SHV, TEM, CTX-M	0.25	0.5	0.12 - 0.5
Klebsiella oxytoca	10	SHV, TEM, CTX-M	0.25	0.5	0.12 - 1

Data adapted from "Potent antibacterial activities of latamoxef (moxalactam) against ESBL producing Enterobacteriaceae analyzed by Monte Carlo simulation" (2014).[\[1\]](#)[\[8\]](#)

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.

a. Materials:

- **Latamoxef sodium** analytical powder

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- ESBL-producing Enterobacteriaceae isolates
- Quality control strains: Escherichia coli ATCC® 25922™, Klebsiella pneumoniae ATCC® 700603™ (ESBL-positive)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Spectrophotometer
- Incubator (35°C ± 2°C)

b. Protocol Steps:

- Preparation of **Latamoxef Sodium** Stock Solution:
 - Prepare a stock solution of **Latamoxef sodium** at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
 - Sterilize the stock solution by filtration through a 0.22 µm filter.
- Preparation of Microtiter Plates:
 - Perform serial two-fold dilutions of the **Latamoxef sodium** stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL in the microtiter plate wells.
 - Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
- Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation:
 - The MIC is defined as the lowest concentration of **Latamoxef sodium** that completely inhibits visible bacterial growth.
 - Validate the results by ensuring the growth control is turbid, the sterility control is clear, and the MICs for the quality control strains are within their acceptable ranges.

Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02 guidelines for disk diffusion testing.

a. Materials:

- Latamoxef (Moxalactam) 30 μg disks[9]
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- ESBL-producing Enterobacteriaceae isolates
- Quality control strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™
- 0.5 McFarland turbidity standard

- Sterile swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper

b. Protocol Steps:

- Inoculum Preparation:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of MHA Plate:
 - Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
 - Allow the plate to dry for 3-5 minutes before applying the disks.
- Application of Disks:
 - Aseptically apply a Latamoxef 30 µg disk to the surface of the inoculated MHA plate.
 - Gently press the disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
- Result Interpretation:
 - Measure the diameter of the zone of inhibition in millimeters.

- Since there are no current CLSI or EUCAST breakpoints, the zone diameters should be recorded and used for comparative analysis rather than categorical interpretation (Susceptible/Intermediate/Resistant).

Phenotypic Confirmatory Test for ESBL Production

This test is crucial to confirm the ESBL phenotype of the test isolates.

a. Materials:

- Cefotaxime (30 µg) and Ceftazidime (30 µg) disks
- Cefotaxime/Clavulanic acid (30/10 µg) and Ceftazidime/Clavulanic acid (30/10 µg) disks
- MHA plates

b. Protocol Steps:

• Inoculation:

- Inoculate an MHA plate with the test organism as for a standard disk diffusion test.

• Disk Placement:

- Place a cefotaxime disk and a cefotaxime/clavulanic acid disk on the agar, ensuring they are at least 20-30 mm apart.

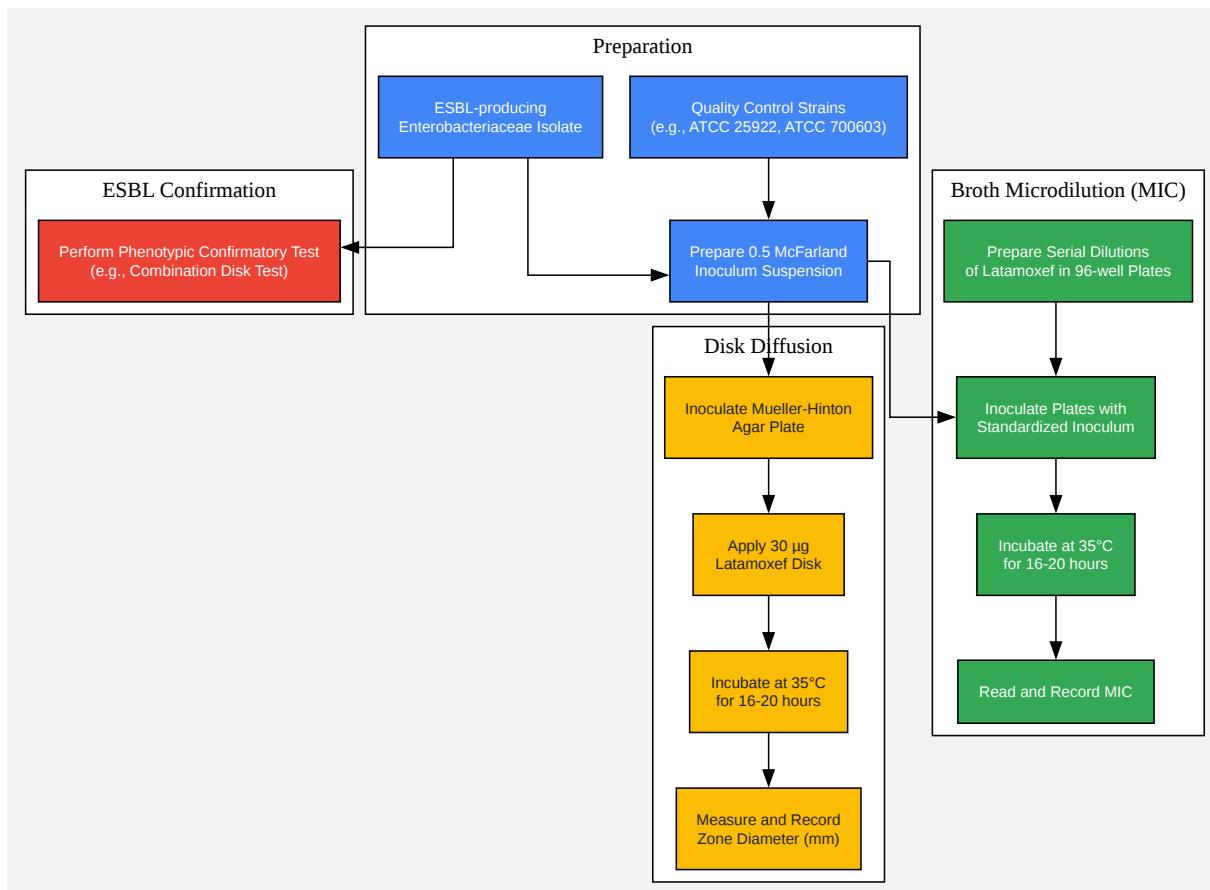
- Similarly, place a ceftazidime disk and a ceftazidime/clavulanic acid disk.

• Incubation and Interpretation:

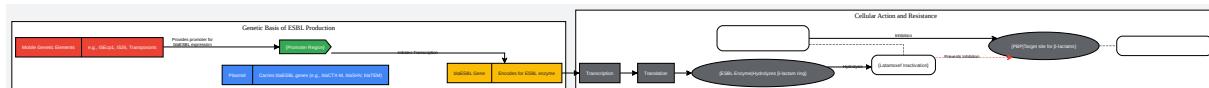
- Incubate as described above.

- A ≥ 5 mm increase in the zone of inhibition for either cephalosporin in combination with clavulanic acid compared to the zone of the cephalosporin alone is a positive result, confirming ESBL production.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for susceptibility testing of **Latamoxef sodium**.



[Click to download full resolution via product page](#)

Caption: Genetic regulation and mechanism of ESBL-mediated resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potent antibacterial activities of latamoxef (moxalactam) against ESBL producing Enterobacteriaceae analyzed by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clsi.org [clsi.org]
- 3. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 4. megumed.de [megumed.de]
- 5. nicd.ac.za [nicd.ac.za]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. Estimation of latamoxef (moxalactam) dosage regimens against β -lactamase-producing Enterobacteriales in dogs: a pharmacokinetic and pharmacodynamic analysis using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibiotics.or.jp [antibiotics.or.jp]

- 9. [Clinical laboratory approach for estimating the effective administrative dose of latamoxef. Significance of a 4-category system interpretation of the latamoxef disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Evaluation of Latamoxef Sodium against ESBL-Producing Enterobacteriaceae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677418#protocol-for-testing-latamoxef-sodium-against-esbl-producing-enterobacteriaceae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com